3-Methylcyclopentane-1,2-dione
Overview
Description
3-Methylcyclopentane-1,2-dione is a chemical compound that is closely related to various cyclopentane-1,3-diones, which are known for their acidity and potential as carboxylic acid isosteres. These compounds are valuable in the field of drug design due to their physical-chemical properties and structural versatility .
Synthesis Analysis
The synthesis of 2-methylcyclopentane-1,3-dione, a compound similar to 3-methylcyclopentane-1,2-dione, has been achieved through various methods. One approach involves the Michael addition of prop-2-enal to 2-methylcyclopentane-1,3-dione in water without a basic catalyst, leading to a high yield of the product . Another method includes the catalytic hydrogenation of 2-(α-ethoxyalkylidene) cyclopent-4-ene-1,3-diones, which are obtained by condensation reactions . These synthesis strategies highlight the reactivity and accessibility of methyl-substituted cyclopentane diones.
Molecular Structure Analysis
The molecular structure of cyclopentane diones is characterized by a five-membered ring with two ketone groups. The substitution of a methyl group at the 3-position would likely affect the compound's reactivity and physical properties. The resonance contribution of canonical forms in related compounds, such as 2-diazo-4-cyclopentene-1,3-dione, has been studied, indicating differences in electronic structure that could influence reactivity .
Chemical Reactions Analysis
Cyclopentane-1,3-diones undergo various chemical reactions, including intramolecular aldol reactions, which can lead to ring expansion and the formation of cycloheptane diones . Additionally, photochemical cycloadditions involving enolised cyclopentane-1,3-diones have been used to approach the bicyclo[3.2.1]octane ring system . These reactions demonstrate the potential of cyclopentane diones to participate in complex transformations, which could be applicable to 3-methylcyclopentane-1,2-dione as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane-1,3-diones, such as acidity and lipophilicity, can be tuned for specific applications. These properties make them suitable isosteres for carboxylic acids in drug design . The presence of a methyl group in 3-methylcyclopentane-1,2-dione would likely influence these properties, potentially affecting its solubility, boiling point, and reactivity.
Scientific Research Applications
Cycloaddition Cascade Applications
The compound has been utilized in the construction of densely functionalized Hajos–Parrish-type ketones through a [2 + 2 + 2] annulation of 2-methylcyclopentane-1,3-dione and nitrostyrenes. This reaction creates six contiguous stereogenic centers and two quaternary carbons (Peng et al., 2016).
Use in Organic Syntheses
2-Methylcyclopentane-1,3-dione, closely related to 3-Methylcyclopentane-1,2-dione, has been employed as an intermediate in various organic syntheses, demonstrating the compound's potential utility in complex chemical reactions (John et al., 2003).
Alkylation Studies
Research has shown that alkylation of 2-methylcyclopentane-1,3-dione can result in various derivative compounds, indicating its versatility in chemical modifications (Rosenthal & Davis, 1966).
Asymmetric Synthesis
The compound has been used in the synthesis of optically active substances, demonstrating its utility in asymmetric synthesis processes (Shimizu et al., 1980).
Role in Michael Addition Reactions
3-Methylcyclopentane-1,2-dione is involved in Michael addition reactions, an important process in organic chemistry, indicating its potential for various synthetic applications (Ohnuma et al., 1979).
Natural Occurrence and Biological Activity
This compound is isolated from coffee oil, suggesting its natural occurrence and potential biological relevance (Gianturco et al., 1963).
Enantioselective Organocatalysis
Its role in enantioselective organocatalytic reactions further demonstrates its versatility and utility in creating stereochemically complex molecules (Preegel et al., 2015).
Electrochemical Applications
The electrochemical behavior of catechol in the presence of 2-methyl-1,3-cyclopentanedione (a related compound) has been investigated, indicating potential applications in electrosynthesis (Ojani et al., 2009).
Use as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, similar in structure to 3-Methylcyclopentane-1,2-dione, have been studied as carboxylic acid isosteres, suggesting potential applications in medicinal chemistry (Ballatore et al., 2011).
Safety And Hazards
3-Methylcyclopentane-1,2-dione is classified as a flammable liquid. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .
properties
IUPAC Name |
3-methylcyclopentane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYKCIZDVVNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047716 | |
Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | 1,2-Cyclopentanedione, 3-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-1,2-cyclopentanedione | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
3-Methylcyclopentane-1,2-dione | |
CAS RN |
765-70-8 | |
Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclopentanedione, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclopentane-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |
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Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
106.5 - 107 °C | |
Record name | 3-Methyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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